Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate
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Overview
Description
Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate is a chemical compound used in scientific research. Its versatile properties make it applicable in various fields, including organic synthesis and material science, enabling advancements in drug discovery and innovative materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate typically involves the sulfonation of naphthalene derivatives followed by the introduction of butoxy and methyl groups. The reaction conditions often require the use of strong acids like sulfuric acid or chlorosulfonic acid for the sulfonation step. Subsequent steps may involve the use of butyl alcohol and methylating agents under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactors where naphthalene is treated with sulfonating agents. The process is followed by purification steps such as crystallization or distillation to obtain the pure compound. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced sulfonates, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Drug Discovery: It is utilized in the synthesis of potential pharmaceutical compounds.
Innovative Materials: The compound’s properties enable the creation of materials with specific functionalities for industrial applications.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate involves its interaction with molecular targets and pathways. The compound can act as a sulfonating agent, introducing sulfonate groups into other molecules. This interaction can affect the molecular structure and function of the target compounds, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: A simpler sulfonated derivative of naphthalene.
4-Butoxy-3-methylbenzenesulfonic acid: A related compound with similar functional groups but different structural arrangement.
Naphthalene-2-sulfonic acid: Another sulfonated naphthalene derivative with the sulfonate group in a different position.
Uniqueness
Naphthalen-1-yl 4-butoxy-3-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups and structural arrangement. This uniqueness allows it to exhibit distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
naphthalen-1-yl 4-butoxy-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4S/c1-3-4-14-24-20-13-12-18(15-16(20)2)26(22,23)25-21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15H,3-4,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCYTMAJXMCRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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